![molecular formula C14H10ClFN2O2 B5118932 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5118932.png)
4-chloro-3-[(4-fluorobenzoyl)amino]benzamide
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Overview
Description
4-chloro-3-[(4-fluorobenzoyl)amino]benzamide, also known as CFM-4, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has a unique structure and properties that make it an attractive target for researchers in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a key role in cancer development and progression.
Biochemical and Physiological Effects:
4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and modulation of gene expression. 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide for lab experiments is its high potency and specificity, which allows researchers to study its effects on cells and tissues with a high degree of precision. However, one limitation of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide, including:
1. Further investigation of its mechanism of action and its effects on different types of cancer cells.
2. Development of new derivatives and analogs of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide with improved solubility and pharmacokinetic properties.
3. Exploration of its potential use in combination with other drugs or therapies for cancer treatment.
4. Investigation of its effects on other diseases and conditions, such as neurodegenerative disorders and inflammation.
5. Development of new methods for the synthesis and purification of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide, to facilitate its use in research and drug development.
In conclusion, 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide is a promising compound with a range of potential applications in scientific research. Its unique structure and properties make it an attractive target for further investigation, and its potential therapeutic effects make it a promising candidate for drug development.
Synthesis Methods
The synthesis of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline, followed by reduction of the resulting nitro compound and subsequent acylation with benzoyl chloride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been studied for its potential use in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In neuroscience, 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been studied for its potential use as a tool to investigate the role of certain proteins in the brain. In drug discovery, 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
properties
IUPAC Name |
4-chloro-3-[(4-fluorobenzoyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-11-6-3-9(13(17)19)7-12(11)18-14(20)8-1-4-10(16)5-2-8/h1-7H,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQNVOXBCUHYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)N)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(4-fluorobenzoyl)amino]benzamide |
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